molecular formula C17H16IN3O2 B390059 N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE

N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE

Cat. No.: B390059
M. Wt: 421.23g/mol
InChI Key: OOJOFNDTPPYNMB-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound that features a hydrazine derivative linked to a benzylidene group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation of a hydrazine derivative with a benzylidene compound. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 60-80°C)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Sodium azide in dimethylformamide (DMF)

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of azides or other substituted derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be used as an intermediate for the preparation of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine

Industry

In material science, the compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide
  • 4-(2-benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide

Uniqueness

The presence of the iodophenyl group in N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE may confer unique reactivity and biological activity compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C17H16IN3O2

Molecular Weight

421.23g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(4-iodophenyl)butanediamide

InChI

InChI=1S/C17H16IN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+

InChI Key

OOJOFNDTPPYNMB-XDHOZWIPSA-N

SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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